4-(1H-imidazol-4-yl)butan-1-aminedihydrochloride
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Overview
Description
4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H13N3.2ClH and a molecular weight of 212.12 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride typically involves the reaction of 4-(1H-imidazol-4-yl)butan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:
- Dissolution of 4-(1H-imidazol-4-yl)butan-1-amine in a suitable solvent such as ethanol or water.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration or crystallization .
Industrial Production Methods
Industrial production of 4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4-carboxylic acid, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a ligand for metal complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, forming stable complexes that can modulate various biological processes. Additionally, the compound can interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-4-yl)butan-1-amine: The parent compound without the dihydrochloride salt.
1H-imidazole-4-carboxylic acid: An oxidized derivative of the imidazole ring.
4-(1H-imidazol-1-yl)phenol: A phenolic derivative of imidazole.
Uniqueness
4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride is unique due to its specific chemical structure, which allows it to form stable complexes with metal ions and interact with various biological targets. This makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C7H15Cl2N3 |
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Molecular Weight |
212.12 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)butan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c8-4-2-1-3-7-5-9-6-10-7;;/h5-6H,1-4,8H2,(H,9,10);2*1H |
InChI Key |
PTMRRQPUUJQZPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCCCN.Cl.Cl |
Origin of Product |
United States |
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